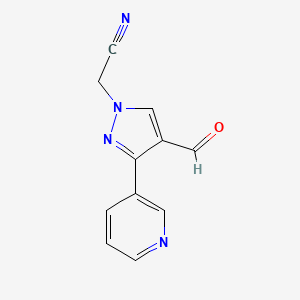
6-(2,4-Dimethyl-1,3-thiazol-5-yl)-2-methylpyrimidin-4-amine
描述
6-(2,4-Dimethyl-1,3-thiazol-5-yl)-2-methylpyrimidin-4-amine, also known as DMTMP, is an organic compound that is widely used in scientific research. It has a wide range of applications, from drug synthesis to biochemical and physiological studies. DMTMP is a versatile compound that has been used in a variety of research applications, and its potential for further research is immense.
作用机制
6-(2,4-Dimethyl-1,3-thiazol-5-yl)-2-methylpyrimidin-4-amine is an organic compound that acts as an inhibitor of enzymes, such as protein kinases. It has been shown to bind to the active sites of enzymes, preventing them from catalyzing reactions. This inhibition of enzyme activity can lead to the inhibition of various biochemical pathways, leading to the inhibition of physiological processes.
Biochemical and Physiological Effects
The inhibition of enzymes by 6-(2,4-Dimethyl-1,3-thiazol-5-yl)-2-methylpyrimidin-4-amine can lead to the inhibition of various biochemical pathways, leading to the inhibition of physiological processes. In particular, 6-(2,4-Dimethyl-1,3-thiazol-5-yl)-2-methylpyrimidin-4-amine has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). In addition, 6-(2,4-Dimethyl-1,3-thiazol-5-yl)-2-methylpyrimidin-4-amine has been shown to inhibit the production of nitric oxide, an important mediator of inflammation. Furthermore, 6-(2,4-Dimethyl-1,3-thiazol-5-yl)-2-methylpyrimidin-4-amine has been shown to inhibit the production of reactive oxygen species, which are involved in the pathogenesis of many diseases.
实验室实验的优点和局限性
The use of 6-(2,4-Dimethyl-1,3-thiazol-5-yl)-2-methylpyrimidin-4-amine in lab experiments has several advantages. First, 6-(2,4-Dimethyl-1,3-thiazol-5-yl)-2-methylpyrimidin-4-amine is relatively inexpensive and easy to synthesize. Second, 6-(2,4-Dimethyl-1,3-thiazol-5-yl)-2-methylpyrimidin-4-amine is a highly soluble compound, making it easy to use in a variety of experiments. Third, 6-(2,4-Dimethyl-1,3-thiazol-5-yl)-2-methylpyrimidin-4-amine has a wide range of applications, making it a versatile compound for research. However, there are some limitations to the use of 6-(2,4-Dimethyl-1,3-thiazol-5-yl)-2-methylpyrimidin-4-amine in lab experiments. First, 6-(2,4-Dimethyl-1,3-thiazol-5-yl)-2-methylpyrimidin-4-amine is a highly reactive compound, which can lead to undesired side reactions in some experiments. Second, 6-(2,4-Dimethyl-1,3-thiazol-5-yl)-2-methylpyrimidin-4-amine can be toxic in high concentrations, and should be handled with care.
未来方向
The potential for further research using 6-(2,4-Dimethyl-1,3-thiazol-5-yl)-2-methylpyrimidin-4-amine is immense. One potential future direction is the development of new drug synthesis methods using 6-(2,4-Dimethyl-1,3-thiazol-5-yl)-2-methylpyrimidin-4-amine as a key intermediate. Additionally, 6-(2,4-Dimethyl-1,3-thiazol-5-yl)-2-methylpyrimidin-4-amine could be used to synthesize new polymers, dyes, and pigments. Furthermore, 6-(2,4-Dimethyl-1,3-thiazol-5-yl)-2-methylpyrimidin-4-amine could be used to study the mechanism of action of enzymes and other proteins, as well as to investigate the biochemical and physiological effects of 6-(2,4-Dimethyl-1,3-thiazol-5-yl)-2-methylpyrimidin-4-amine inhibition. Finally, 6-(2,4-Dimethyl-1,3-thiazol-5-yl)-2-methylpyrimidin-4-amine could be used to develop new methods for the detection and quantification of reactive oxygen species.
科学研究应用
6-(2,4-Dimethyl-1,3-thiazol-5-yl)-2-methylpyrimidin-4-amine has a wide range of scientific research applications. It has been used in the synthesis of drugs, such as anticonvulsants and anti-inflammatory agents. It has also been used in the synthesis of polymers, such as polyurethanes and polyamides. Additionally, it has been used in the synthesis of dyes and pigments, and in the production of pharmaceutical intermediates.
属性
IUPAC Name |
6-(2,4-dimethyl-1,3-thiazol-5-yl)-2-methylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4S/c1-5-10(15-7(3)12-5)8-4-9(11)14-6(2)13-8/h4H,1-3H3,(H2,11,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFXJXXGTSRJSSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=CC(=NC(=N2)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2,4-Dimethyl-1,3-thiazol-5-yl)-2-methylpyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






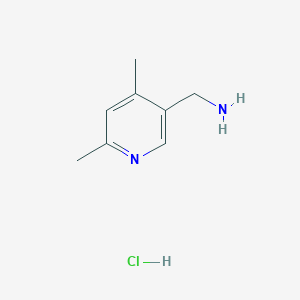
![6-[(4-Fluorophenyl)methyl]-2-methylpyrimidin-4-amine](/img/structure/B1482723.png)
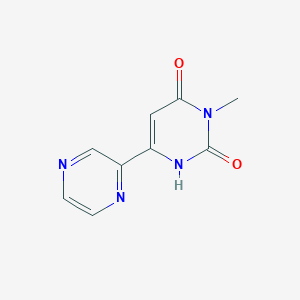
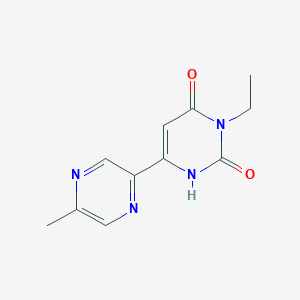
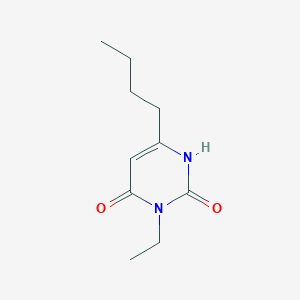

![2-Chloro-1-[3-(hydroxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl]butan-1-one](/img/structure/B1482732.png)

